2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)
Overview
Description
2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is an organic compound with the molecular formula C13H20O6 and a molecular weight of 272.29 g/mol. This compound is known for its unique structure, which includes two oxobutanoate groups attached to a dimethylpropane backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as esters , which are often involved in various biological processes.
Mode of Action
It’s known that esters can interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Esters are known to participate in a variety of biochemical reactions, including hydrolysis and transesterification .
Pharmacokinetics
The compound’s molecular weight of 27229 g/mol suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
It’s known that esters can undergo hydrolysis in biological systems, leading to the production of alcohols and carboxylic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate). For instance, the compound’s solubility and stability can be affected by temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The oxobutanoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanediol diacrylate: Similar in structure but with acrylate groups instead of oxobutanoate groups.
2,2-Dimethylpropane-1,3-diyl bis(3-hydroxypivalate): Contains hydroxypivalate groups instead of oxobutanoate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is unique due to its specific functional groups and reactivity. The presence of oxobutanoate groups provides distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2,2-dimethyl-3-(3-oxobutanoyloxy)propyl] 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-9(14)5-11(16)18-7-13(3,4)8-19-12(17)6-10(2)15/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASITSWSKYLIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(C)(C)COC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541413 | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14276-67-6 | |
Record name | 1,1′-(2,2-Dimethyl-1,3-propanediyl) bis(3-oxobutanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14276-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopentylglycolycol bis acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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